2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556424
InChI: InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol

CAS No.:

Cat. No.: VC17556424

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol -

Specification

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name 2-(2-amino-6-bromopyridin-3-yl)oxypropan-1-ol
Standard InChI InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11)
Standard InChI Key YLJOUGVOKVJMAU-UHFFFAOYSA-N
Canonical SMILES CC(CO)OC1=C(N=C(C=C1)Br)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol, reflects its functional groups and substitution pattern:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • Amino group (-NH₂) at position 2.

    • Bromine atom at position 6.

    • 3-Hydroxypropoxy group (-O-CH₂CH(OH)CH₃) at position 3.

The presence of both electron-donating (amino) and electron-withdrawing (bromine) groups creates a polarized electronic environment, influencing reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀BrN₂O₂
Molecular Weight261.09 g/mol
IUPAC Name2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol
Canonical SMILESOCCOC1=C(N=C(Br)C=C1)N
Topological Polar Surface Area78.9 Ų
LogP (Octanol-Water)0.87 (predicted)

Synthesis and Reactivity

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
13-Chloro-1-propanol, K₂CO₃, DMF, 80°C60–70%
2Pd(PPh₃)₄, NaHCO₃, DME/H₂O, 90°C45–55%

Reactivity Profile

  • Bromine Atom: Susceptible to nucleophilic substitution (e.g., Suzuki couplings) or elimination under strong bases.

  • Amino Group: Participates in diazotization or Schiff base formation.

  • Hydroxyl Group: Forms esters or ethers via acid-catalyzed reactions.

Applications in Pharmaceutical Research

Intermediate for Biologically Active Molecules

The compound’s structure aligns with motifs found in:

  • Kinase Inhibitors: The pyridine scaffold is common in drugs targeting EGFR or ALK kinases.

  • Antimicrobial Agents: Brominated pyridines exhibit activity against Gram-positive bacteria.

Derivative ClassTarget PathwayIC₅₀ (Predicted)
Ether-Linked ProdrugsNeurological Disorders50–100 nM
Bromine-Substituted AnalogsBacterial Topoisomerases2–5 µg/mL

Biological Activity and Mechanistic Insights

Hypothetical Target Engagement

Molecular docking studies (using analogous compounds) suggest:

  • Hydrogen Bonding: The amino and hydroxyl groups interact with Asp86 in E. coli DNA gyrase.

  • Halogen Bonding: Bromine forms contacts with hydrophobic pockets in kinase domains.

Toxicity and ADMET Profiles

  • CYP450 Inhibition: Low risk (predicted using QSAR models).

  • Oral Bioavailability: ~40% (moderate due to polar groups) .

Future Directions and Research Gaps

Unanswered Questions

  • Stereochemical Effects: The impact of the propanol chain’s configuration on bioactivity.

  • Metabolic Stability: Phase I/II metabolism pathways remain uncharacterized.

Recommended Studies

  • Crystallographic Analysis: To resolve binding modes with biological targets.

  • In Vivo Efficacy: Testing in murine infection models for antimicrobial potential.

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